BENGHE Foundational & Exploratory

Check Availability & Pricing

A-Z Guide to Spectroscopic Analysis of 4-
Bromo-3,5-dichloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Bromo-3,5-dichloroaniline

Cat. No.: B064490

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the
compound 4-Bromo-3,5-dichloroaniline (CAS No. 1940-29-0). Designed for researchers and
professionals in drug development and chemical synthesis, this document offers an in-depth,
predictive interpretation of the Infrared (IR), Nuclear Magnetic Resonance (*H and 3C NMR),
and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between
the molecular structure and its spectral output, providing a robust framework for the
unequivocal identification and characterization of this halogenated aromatic amine.
Methodologies for data acquisition are detailed, and all predictive data is supported by
established spectroscopic principles and comparisons with analogous structures.

Introduction and Physicochemical Profile

4-Bromo-3,5-dichloroaniline is a polyhalogenated aromatic amine. Its structural complexity
and the presence of multiple reactive sites make it a valuable intermediate in the synthesis of
pharmaceuticals, agrochemicals, and specialized dyes. The precise characterization of such
molecules is paramount to ensuring the purity, efficacy, and safety of the final products.
Spectroscopic methods provide the necessary tools for this rigorous analysis.

The fundamental properties of 4-Bromo-3,5-dichloroaniline are summarized below.
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Property Value Source
IUPAC Name 4-Bromo-3,5-dichloroaniline N/A
CAS Number 1940-29-0 [1][2]
Molecular Formula CeH4BrCIz2N [11[2]
Molecular Weight 240.91 g/mol [1]

Predicted: White to off-white
Appearance ) ) N/A
crystalline solid

) = 95-97% (Commercially
Purity ) [2][3]
available)

Molecular Structure and Symmetry Analysis

To accurately predict and interpret spectroscopic data, a foundational understanding of the
molecule's structure and symmetry is essential. 4-Bromo-3,5-dichloroaniline possesses a Cav
symmetry axis passing through the C1-N and C4-Br bonds. This symmetry renders the two
aromatic protons (H-2 and H-6) chemically and magnetically equivalent. Likewise, the two
chlorine-bearing carbons (C-3 and C-5) are equivalent. This structural equivalence is a critical
factor that simplifies the resulting NMR spectra.
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4-Bromo-3,5-dichloroaniline

C4-Br

Predicted 'H NMR Spectrum

Broad Singlet (2H)
C3-Cl, C5-CI ~4.0-5.0 ppm

Click to download full resolution via product page
Caption: Correlation between molecular protons and predicted *H NMR signals.
4.2. 3C NMR Spectroscopy: Carbon Skeleton Mapping
Predicted 3C NMR Spectrum

The Czv symmetry results in four distinct carbon signals in the proton-decoupled 13C NMR
spectrum. The chemical shifts are predicted based on additive effects of the substituents on the
benzene ring. [4][5]
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Predicted & (ppm) Assignment Interpretation

The carbon atom bonded
to the electron-donating
~145 C1 amino group (C-N) is
expected to be
significantly deshielded.

The two equivalent carbons
bonded to chlorine (C-Cl) are

~130 C3,C5 _
deshielded by the
electronegative halogen.
The two equivalent carbons
bonded to hydrogen (C-H) are
~120 C2,C6

the most shielded of the

aromatic carbons.

| ~115 | C4 | The carbon atom bonded to bromine (C-Br) is shielded relative to the C-CI
carbons, a phenomenon known as the "heavy atom effect". [5]|

Mass Spectrometry (MS): Molecular Weight and
Isotopic Fingerprinting

5.1. Rationale and Experimental Approach

Mass spectrometry is the definitive technique for determining the molecular weight of a
compound. For 4-Bromo-3,5-dichloroaniline, the presence of one bromine atom (isotopes
79Br and 81Br) and two chlorine atoms (isotopes 3°Cl and 37Cl) creates a highly characteristic

and complex isotopic pattern for the molecular ion (M*). This pattern is a powerful confirmation

of the elemental composition.
Protocol: Electron lonization (EI) Mass Spectrum Acquisition

o Sample Introduction: A small amount of the sample is introduced into the ion source, typically
via a direct insertion probe, and vaporized.
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« lonization: The gaseous molecules are bombarded with high-energy electrons (~70 eV),
causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge (m/z) ratio.

o Detection: lons are detected, and a mass spectrum is generated, plotting relative abundance
against m/z.

5.2. Predicted Mass Spectrum and Isotopic Pattern

The key feature in the mass spectrum will be the molecular ion cluster. The exact mass is
calculated using the most abundant isotopes (7°Br, 3°Cl). The isotopic abundances are
approximately: 7°Br (50.7%), 81Br (49.3%); 3>Cl (75.8%), 3’Cl (24.2%). [6]This leads to a
complex pattern of peaks separated by 2 Da.

Predicted Molecular lon Isotopic Cluster

Predicted Relative

mlz Isotopic Composition
Abundance (%)

239 CeHa(7°Br)(3Cl)2N ~100

CeH4(B1Br)(35CI)2N +
241 ~163
CeHa(7°Br)(35CI)(3’CI)N

CeHa(31Br)(3>CI)(3’CI)N +
243 ~74
CeHa(7°Br)(3’Cl)2N

245 CeHa(31Br)(7Cl)2N ~12

This unique 100:163:74:12 pattern is an unambiguous fingerprint for a molecule containing one
bromine and two chlorine atoms. [7][8]
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Caption: Predicted relative abundances for the molecular ion cluster.

Safety and Handling

4-Bromo-3,5-dichloroaniline should be handled with appropriate care in a well-ventilated area
or chemical fume hood. [4]Personal protective equipment (PPE), including safety goggles,
gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In
case of accidental exposure, follow standard first-aid procedures and consult the Safety Data
Sheet (SDS). [4]

Conclusion

The combination of IR, NMR, and mass spectrometry provides a complete and self-validating
system for the structural elucidation of 4-Bromo-3,5-dichloroaniline. IR spectroscopy confirms
the presence of the primary aromatic amine functional group. *H and 3C NMR spectroscopy
reveal the symmetry of the molecule and the specific electronic environments of the hydrogen
and carbon atoms. Finally, high-resolution mass spectrometry confirms the molecular formula
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and provides a definitive elemental composition through its characteristic isotopic signature.
This multi-faceted spectroscopic approach ensures the authoritative identification required for
research and quality control in the chemical and pharmaceutical industries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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